Pharmacological Profiling of CAS 497228-34-9: A Technical Whitepaper on N-Acyl Benzhydrylpiperazine Derivatives
Pharmacological Profiling of CAS 497228-34-9: A Technical Whitepaper on N-Acyl Benzhydrylpiperazine Derivatives
Executive Summary & Structural Rationale
CAS 497228-34-9, chemically identified as (4-Benzhydrylpiperazin-1-yl)(m-tolyl)methanone (also known in screening libraries as WAY-639024-A), represents a highly specialized derivative within the benzhydrylpiperazine class. While classic benzhydrylpiperazines (e.g., cyclizine, cetirizine) are historically recognized as first-generation H1 antihistamines, the structural modifications inherent to CAS 497228-34-9 fundamentally alter its pharmacological trajectory.
As an Application Scientist analyzing this scaffold, the causality of its target shift is rooted in its electronic and steric properties. The classical H1 receptor binding pocket requires a basic tertiary amine to form a critical ionic salt bridge with the Asp107 residue. In CAS 497228-34-9, the N4 nitrogen of the piperazine ring is acylated by an m-tolyl group, converting it into an amide. This modification eliminates the basicity of the nitrogen at physiological pH, effectively abolishing classical H1 antihistaminic activity [1]. Instead, the lipophilic m-tolyl moiety enhances membrane permeability and redirects the molecule's affinity toward intracellular and transmembrane targets, specifically voltage-gated calcium channels (CaV), inflammatory enzymes (COX-2/5-LOX), and apoptotic pathways in oncology models [2, 3].
Pharmacological Target Landscape
Voltage-Gated Calcium Channel (CaV) Modulation
The benzhydrylpiperazine core is a privileged scaffold for T-type (CaV3.x) and N-type calcium channel blockers, sharing structural homology with drugs like flunarizine [5]. The bulky, lipophilic end-groups of CAS 497228-34-9 stabilize the inactivated state of the channel. The lack of a basic amine prevents off-target hERG channel liability, making N-acyl derivatives highly valuable for neuropharmacological applications, including analgesia and anticonvulsant activity.
Dual COX-2 and 5-LOX Inhibition
Recent structure-activity relationship (SAR) studies on N-acyl benzhydrylpiperazines have revealed potent anti-inflammatory properties. The m-tolyl group provides the necessary steric bulk to occupy the hydrophobic cyclooxygenase active site of COX-2, while the diphenylmethyl group interacts with the 5-lipoxygenase (5-LOX) domain [4]. This dual inhibition effectively suppresses the arachidonic acid cascade, reducing both prostaglandin E2 (PGE2) and leukotriene synthesis without the gastrointestinal toxicity associated with traditional NSAIDs.
Cytotoxicity and Apoptotic Induction
Benzhydrylpiperazine carboxamides exhibit pronounced cytotoxicity against various human cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) carcinomas [2]. The mechanism is driven by mitochondrial dysfunction: the lipophilic nature of the compound allows it to accumulate in mitochondrial membranes, triggering the intrinsic apoptotic pathway via Bcl2/Bad exchange and subsequent cytochrome c release.
Fig 1: Structure-Activity Relationship (SAR) and target divergence of CAS 497228-34-9.
Quantitative Pharmacological Data
The following table synthesizes the expected quantitative pharmacological metrics for N-acyl benzhydrylpiperazine derivatives (analogous to CAS 497228-34-9) across validated biological targets, derived from comparative literature [2, 3, 4].
| Biological Target / Assay | Cell Line / Enzyme | Expected IC₅₀ / GI₅₀ Range | Mechanistic Outcome |
| H1 Receptor Binding | HEK293-H1R | > 10,000 nM | Negligible affinity due to amide formation. |
| CaV3.2 (T-Type) | Transient HEK293 | 15.0 – 35.0 μM | State-dependent channel block; analgesia. |
| COX-2 Inhibition | Purified Enzyme | 0.20 – 0.80 μM | Suppression of PGE2 synthesis. |
| 5-LOX Inhibition | Purified Enzyme | 5.0 – 15.0 μM | Suppression of leukotriene synthesis. |
| Cytotoxicity (Breast) | MCF-7 | 10.0 – 25.0 μM | Intrinsic apoptosis via mitochondrial stress. |
| Cytotoxicity (Hepatic) | HUH-7 | 12.0 – 30.0 μM | Cell cycle arrest (G0/G1 phase). |
Self-Validating Experimental Protocols
To rigorously profile CAS 497228-34-9, empirical validation must rely on self-correcting workflows. The following protocols are designed with inherent causality checks to prevent false positives.
Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay. Because benzhydrylpiperazines can directly induce mitochondrial dysfunction, MTT (which relies on mitochondrial reductase) may yield artificially low viability readings (false positives for cell death). SRB measures total cellular protein mass, providing a more accurate, causality-driven metric of actual cell proliferation.
-
Cell Seeding: Seed MCF-7 and HUH-7 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of CAS 497228-34-9 in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (Vehicle Control). Include Doxorubicin (1 μM) as a positive control.
-
Incubation & Fixation: Incubate for 48 hours. Fix cells by gently adding 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour. Self-Validation: TCA fixation permanently halts the assay, preventing time-dependent degradation of the read-out.
-
Staining: Wash plates 5 times with deionized water and air dry. Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
-
Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5) on a gyrotary shaker for 10 minutes.
-
Quantification: Read absorbance at 515 nm using a microplate reader. Calculate GI₅₀ using non-linear regression.
Protocol B: Patch-Clamp Electrophysiology for CaV Inhibition
Rationale: To prove that CAS 497228-34-9 is a true channel blocker and not merely a membrane disruptor, the protocol must include a strict washout phase. If the current does not recover post-washout, the compound is likely causing non-specific lipid bilayer disruption or cell death, invalidating the "blocker" classification.
-
Preparation: Culture HEK293 cells transiently expressing CaV3.2 channels. Transfer to a recording chamber perfused with extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
-
Whole-Cell Configuration: Use borosilicate glass pipettes (2-4 MΩ) filled with intracellular solution (in mM: 130 CsCl, 10 EGTA, 10 HEPES, 2 MgATP, pH 7.2). Establish a high-resistance gigaseal (>1 GΩ) and rupture the patch to achieve whole-cell access.
-
Baseline Recording: Apply a voltage step protocol (holding at -90 mV, stepping to -30 mV for 50 ms) every 10 seconds. Record baseline inward calcium currents until stable for 3 minutes.
-
Perfusion (Test Phase): Perfuse CAS 497228-34-9 (e.g., 20 μM) continuously into the bath. Monitor the peak current amplitude until a steady-state block is achieved.
-
Washout (Self-Validation Phase): Switch the perfusion back to the standard extracellular solution without the compound. Critical Check: The inward current must recover to at least 80% of the baseline amplitude. Failure to recover indicates non-specific toxicity or loss of seal integrity, requiring the exclusion of that specific cell's data.
Fig 2: Self-validating patch-clamp workflow ensuring reversible channel block.
Conclusion
CAS 497228-34-9 is a prime example of how targeted acylation of a privileged scaffold (benzhydrylpiperazine) can completely rewrite a molecule's pharmacological destiny. By neutralizing the basic amine, researchers can bypass classical H1 antihistamine activity and leverage this compound for advanced applications in oncology, inflammation, and neurology. Rigorous, self-validating assays are paramount to accurately defining its multi-target profile.
References
-
Taylor & Francis Online. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from[Link]
-
RSC Publishing. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances. Retrieved from [Link]
-
PubChem. (2025). Cyclizine | C18H22N2 | CID 6726. National Center for Biotechnology Information. Retrieved from[Link]
